molecular formula C20H17BrN4O B2473643 5-[(4-Bromophenyl)methyl]-1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one CAS No. 894996-93-1

5-[(4-Bromophenyl)methyl]-1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one

Cat. No. B2473643
M. Wt: 409.287
InChI Key: CLKCJFOKVRCADT-UHFFFAOYSA-N
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Description

The compound “5-[(4-Bromophenyl)methyl]-1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one” is a pyrazolo[3,4-d]pyrimidin-4-one derivative. Pyrazolo[3,4-d]pyrimidin-4-one derivatives are known to exhibit various biological activities .


Molecular Structure Analysis

The molecular structure of this compound would consist of a pyrazolo[3,4-d]pyrimidin-4-one core, with a 4-bromophenylmethyl group and a 2,3-dimethylphenyl group attached. The exact spatial arrangement would depend on the specific synthesis conditions and the stereochemistry of the precursors .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a bromine atom could increase its molecular weight and potentially its lipophilicity. The two phenyl rings could contribute to its aromaticity .

Scientific Research Applications

Synthesis and Catalysis

The pyrazolopyrimidine core, related to 5-[(4-Bromophenyl)methyl]-1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one, is recognized for its extensive applications in medicinal and pharmaceutical industries, attributed to its broader synthetic applications and bioavailability. The synthesis of substituted pyrazolopyrimidine derivatives is facilitated through various pathways using hybrid catalysts like organocatalysts, metal catalysts, and nanocatalysts. These compounds, owing to their structural and chemical properties, are pivotal in the development of lead molecules for further pharmacological research (Parmar, Vala, & Patel, 2023).

Medicinal Chemistry and Drug Development

Pyrazolo[1,5-a]pyrimidine, structurally akin to the compound , is a prominent scaffold in drug discovery. It has been instrumental in developing drug-like candidates with a wide range of medicinal properties, including anticancer and anti-inflammatory effects. The structure-activity relationship (SAR) studies around this scaffold have led to numerous lead compounds targeting various diseases. There's significant potential for medicinal chemists to further explore this scaffold in drug development (Cherukupalli et al., 2017).

Optoelectronic Materials

Compounds like 5-[(4-Bromophenyl)methyl]-1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one, particularly those incorporating pyrimidine or quinazoline fragments into π-extended conjugated systems, are valuable in creating novel optoelectronic materials. These compounds have been applied in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The introduction of such heterocyclic compounds into material science opens new avenues for creating advanced optoelectronic materials (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its reactivity, and evaluation of its biological activity .

properties

IUPAC Name

5-[(4-bromophenyl)methyl]-1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN4O/c1-13-4-3-5-18(14(13)2)25-19-17(10-23-25)20(26)24(12-22-19)11-15-6-8-16(21)9-7-15/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLKCJFOKVRCADT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-Bromophenyl)methyl]-1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one

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